molecular formula C10H12N2O4 B1584047 3'5'-Anhydro thymidine CAS No. 7481-90-5

3'5'-Anhydro thymidine

Cat. No.: B1584047
CAS No.: 7481-90-5
M. Wt: 224.21 g/mol
InChI Key: OAWLMYIJZBBZTP-UHFFFAOYSA-N
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Description

3’5’-Anhydro thymidine: is a modified nucleoside derived from thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’5’-Anhydro thymidine typically involves the conversion of thymidine through a series of chemical reactions. One common method includes the tritylation of the 5’-hydroxyl group of thymidine, followed by mesylation of the 3’-hydroxyl group. The mesylated intermediate is then subjected to intramolecular cyclization to form the anhydro compound .

Industrial Production Methods: Industrial production of 3’5’-Anhydro thymidine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’5’-Anhydro thymidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce azido-substituted nucleosides .

Mechanism of Action

The mechanism of action of 3’5’-Anhydro thymidine involves its incorporation into DNA during replication. The anhydro form can interfere with normal DNA synthesis, leading to chain termination or the formation of defective nucleic acids. This property makes it a potential candidate for antiviral and anticancer therapies .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3’5’-Anhydro thymidine is unique due to its specific anhydro structure, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, it can form stable cyclic structures, making it valuable for studying DNA interactions and developing new therapeutic agents .

Properties

IUPAC Name

1-(2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLMYIJZBBZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7481-90-5, 38313-48-3
Record name NSC98948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'5'-anhydro thymidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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